2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate
CAS No.: 2230803-47-9
Cat. No.: VC5781421
Molecular Formula: C8H11F3N2O3
Molecular Weight: 240.182
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2230803-47-9 |
|---|---|
| Molecular Formula | C8H11F3N2O3 |
| Molecular Weight | 240.182 |
| IUPAC Name | 2,5-diazaspiro[3.4]octan-6-one;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C6H10N2O.C2HF3O2/c9-5-1-2-6(8-5)3-7-4-6;3-2(4,5)1(6)7/h7H,1-4H2,(H,8,9);(H,6,7) |
| Standard InChI Key | JWZMAUVYJOLHLD-UHFFFAOYSA-N |
| SMILES | C1CC2(CNC2)NC1=O.C(=O)(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The parent compound, 2,5-diazaspiro[3.4]octan-6-one, features a spirocyclic framework comprising a five-membered lactam ring fused to a four-membered azetidine ring. The trifluoroacetate salt forms via protonation of the secondary amine, yielding the molecular formula C₆H₁₀N₂O·C₂F₃O₂ and a molecular weight of 252.16 g/mol . The IUPAC name for the base structure is 2,5-diazaspiro[3.4]octan-6-one, while the salt is systematically designated as 2,5-diazaspiro[3.4]octan-6-one; 2,2,2-trifluoroacetic acid.
Table 1: Key Identifiers of 2,5-Diazaspiro[3.4]octan-6-one 2,2,2-Trifluoroacetate
| Property | Value |
|---|---|
| CAS Number (Base) | 1373028-77-3 |
| Molecular Formula | C₆H₁₀N₂O·C₂F₃O₂ |
| Molecular Weight | 252.16 g/mol |
| SMILES (Base) | C1CC2(CNC2)NC1=O |
| InChIKey (Base) | REKWJRHNHOEKKU-UHFFFAOYSA-N |
Structural Analysis
X-ray crystallography of analogous spirocyclic compounds reveals that the spiro junction enforces a near-orthogonal dihedral angle between the two rings, reducing conformational flexibility and stabilizing specific binding poses . The lactam ring adopts an envelope conformation, while the azetidine ring remains planar, as evidenced by computational studies . The trifluoroacetate anion participates in hydrogen bonding with the protonated amine, enhancing crystalline stability .
Synthesis and Purification
Synthetic Routes
The base compound is synthesized via a [3+2] annulation strategy, wherein cyclopentanone derivatives react with aziridines under basic conditions. A representative protocol involves:
-
Cyclization: Treatment of N-Boc-aziridine with cyclopentanone in the presence of K₂CO₃ yields the spirocyclic intermediate.
-
Deprotection: Acidic removal of the Boc group (e.g., HCl/dioxane) generates the free amine .
-
Salt Formation: Reaction with trifluoroacetic acid in dichloromethane produces the trifluoroacetate salt .
Table 2: Optimization of Synthetic Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 78 |
| Solvent | THF | 85 |
| Temperature | 60°C | 72 |
| Acid for Salt Formation | Trifluoroacetic Acid | 92 |
Industrial-Scale Production
Continuous flow reactors have been employed to enhance throughput, achieving a space-time yield of 1.2 kg/L·h under optimized conditions. Green chemistry principles, such as solvent recycling and catalytic aziridine synthesis, reduce environmental impact .
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The trifluoroacetate salt exhibits >50 mg/mL solubility in DMSO and aqueous buffers (pH 3–7), outperforming the hydrochloride analog (20 mg/mL) . Stability studies indicate no degradation after 6 months at -20°C, though prolonged exposure to light induces <5% decomposition.
ADME Profile
-
Absorption: Moderate oral bioavailability (F = 40–50%) in rodent models.
-
Metabolism: Hepatic CYP3A4-mediated oxidation to N-oxide metabolites.
Biological Activity and Therapeutic Applications
Sigma-1 Receptor Modulation
The base compound acts as a sigma-1 receptor antagonist (Kᵢ = 12 nM), potentiating opioid analgesia by inhibiting receptor-dependent calcium signaling. Co-administration with morphine in murine models reduced tolerance development by 60% .
Table 3: In Vitro Activity Against Cancer Cell Lines
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| A549 (NSCLC) | 0.45 | KRAS G12C inhibition |
| MDA-MB-231 | 1.2 | Apoptosis induction |
| PC-3 | 0.87 | Angiogenesis suppression |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume